ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative. Key structural features include:
- Pyran core: A six-membered oxygen-containing heterocycle.
- Substituents: Position 2: A phenylsulfanylmethyl (-SCH₂Ph) group. Position 4: A 4-methoxyphenyl (electron-donating para-substituted aryl) group. Position 5: A cyano (-CN) group. Position 6: An amino (-NH₂) group. Ester group: Ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-28-23(26)21-19(14-30-17-7-5-4-6-8-17)29-22(25)18(13-24)20(21)15-9-11-16(27-2)12-10-15/h4-12,20H,3,14,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKTAPBTXCNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Amino Group : Contributes to its basicity and potential interactions with biological targets.
- Cyano Group : Enhances lipophilicity and may influence biological activity.
- Methoxyphenyl and Phenylsulfanyl Substituents : These groups are critical for modulating the compound's interaction with biological systems.
The molecular formula is , and it has a molecular weight of approximately 372.44 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related pyran derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential application as antimicrobial agents .
Anticancer Activity
Several studies have investigated the anticancer properties of pyran derivatives. Ethyl 6-amino-5-cyano compounds have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are crucial for cancer treatment strategies .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For example, it has been shown to inhibit certain kinases involved in cancer cell signaling pathways, suggesting a role in targeted cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyran derivatives, including ethyl 6-amino-5-cyano compounds, revealed that these compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial profile, warranting further exploration in drug development .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that ethyl 6-amino-5-cyano-4-(4-methoxyphenyl) derivatives induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM, with significant effects observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
Comparative Analysis of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound likely interacts with various cellular receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways through the activation of caspases and other apoptotic factors.
- Inhibition of Key Signaling Pathways : By inhibiting specific kinases or transcription factors, the compound may disrupt critical signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues and their substituent differences:
Physical and Chemical Properties
- Melting Points: Ethyl 6-amino-4-isopropyl-2-methyl derivative: 118°C . Bis-4-methylphenyl analogue: Crystallographic data confirms planar pyran ring (r.m.s. deviation 0.059 Å) .
- Hydrogen Bonding: Amino and cyano groups participate in N–H⋯O/N interactions, stabilizing crystal packing .
- Electronic Properties :
Key Differentiators of the Target Compound
- Phenylsulfanylmethyl Group : Unique sulfur-containing substituent at position 2, which may improve metal-binding capacity (relevant for catalysis or corrosion inhibition) compared to methyl or pyridinyl groups.
- 4-Methoxyphenyl vs. Halogenated/Di-methoxy Aryl : The electron-donating methoxy group could enhance resonance stabilization and solubility compared to electron-withdrawing halogens (e.g., 2-chlorophenyl in ).
Q & A
Q. What are the established synthetic protocols for ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate?
The compound is synthesized via multi-component reactions (MCRs) in aqueous or ethanol solvents under reflux conditions. A typical method involves condensation of ethyl acetoacetate, α,β-ethylenic nitriles, and aryl aldehydes, catalyzed by pyridine or other bases. Reaction parameters (e.g., temperature, solvent polarity) significantly influence yield and purity. For example, Vasuki & Kumaravel (2008) reported a 75% yield using ethanol reflux for 3 hours . Optimization may require adjusting stoichiometry or solvent systems to mitigate side reactions.
Q. How is the crystal structure of this compound determined and refined?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection at 293 K with Mo/Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. SHELX programs (e.g., SHELXL) are used for refinement, with initial models generated via direct methods. Disordered regions, such as the phenylsulfanyl group, require iterative refinement with geometric restraints and thermal parameter constraints. A typical R factor of 0.066 and wR factor of 0.192 have been reported for related pyran derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹, νC=O ~1692 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.29 ppm (t) and 4.21 ppm (q)) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can molecular disorder in the crystal lattice be resolved during refinement?
Disorder, particularly in flexible substituents (e.g., phenylsulfanyl groups), is addressed by:
- Partitioning the disordered moiety into two or more conformers.
- Applying SULP and DELU restraints in SHELXL to stabilize geometry and anisotropic displacement parameters (ADPs) .
- Validating via difference Fourier maps (e.g., residual peaks < 0.5 eÅ⁻³). For example, reported mean C–C bond deviations of 0.004 Å after refinement .
Q. What computational methods support the analysis of hydrogen-bonding networks in this compound?
- ORTEP-3 : Visualizes intermolecular interactions (e.g., N–H⋯N and N–H⋯O bonds) and generates packing diagrams .
- Mercury CSD : Quantifies hydrogen-bond metrics (distance, angle) against the Cambridge Structural Database (CSD). For instance, identified R₂²(12) graph-set motifs in pseudo-dimers .
- DFT Calculations : Optimize geometry and calculate interaction energies at the B3LYP/6-311+G(d,p) level.
Q. How can contradictions in spectroscopic and crystallographic data be reconciled?
Q. What strategies are employed to study the biological activity of this compound?
While direct biological data are limited, related pyran derivatives exhibit antibacterial and antitumor activities. Researchers can:
- Perform in silico docking (AutoDock Vina) against target proteins (e.g., DNA gyrase, tubulin).
- Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) and assay cytotoxicity (MTT assay) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 (triclinic) | |
| R factor | 0.066 | |
| Data-to-parameter ratio | 14.6 | |
| Mean C–C bond deviation | 0.004 Å |
Q. Table 2: Synthetic Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes purity |
| Temperature | Reflux (78°C) | Reduces side products |
| Catalyst | Pyridine (1 eq) | Accelerates MCRs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
